molecular formula C22H23NO5 B2400528 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 859133-25-8

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2400528
CAS No.: 859133-25-8
M. Wt: 381.428
InChI Key: ORLNHQOWSHVYEK-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative characterized by a benzo[d][1,3]dioxol (methylenedioxy) substituent at the 2-position and a butyl(methyl)amino group at the 7-position .

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-4-9-23(2)12-16-17(24)7-6-15-21(25)20(28-22(15)16)11-14-5-8-18-19(10-14)27-13-26-18/h5-8,10-11,24H,3-4,9,12-13H2,1-2H3/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLNHQOWSHVYEK-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound with a molecular formula of C22H23NO5 and a molecular weight of 381.428 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The compound features a benzofuran core and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities. The presence of the butyl(methyl)amino group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to benzofuran derivatives. For instance, derivatives containing 1,3-dioxolane structures have shown significant antibacterial and antifungal activities. In one study, various synthesized compounds demonstrated effective inhibition against Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans with minimal inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
Compound 1S. aureus625
Compound 2S. epidermidis1250
Compound 3C. albicans500

Anticancer Activity

The benzofuran derivatives have also been investigated for their anticancer properties. A study focusing on related compounds indicated that certain structural modifications could enhance cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, which is attributed to the activation of caspases and disruption of mitochondrial membrane potential .

Table 2: Anticancer Activity Overview

CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BMCF-715
Compound CA54920

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Induction of Oxidative Stress : Its structure allows for the generation of reactive oxygen species (ROS), which can lead to cell death in cancerous cells.
  • Modulation of Cell Signaling Pathways : It may alter signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

A case study involving the synthesis and biological evaluation of similar benzofuran derivatives demonstrated that structural variations significantly impacted their biological efficacy. For instance, modifications at the hydroxyl group position were found to enhance both antimicrobial and anticancer activities .

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

1. Monoamine Oxidase Inhibition

  • The compound has been identified as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have shown that it demonstrates a half-maximal inhibitory concentration (IC50) of less than 0.05 µM against MAO-B, indicating potent inhibitory effects.
CompoundIC50 (µM)Selectivity
This compound<0.05MAO-B selective
Other derivatives0.586 - >100MAO-A

2. Antioxidant Activity

  • The compound exhibits antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cardiovascular disorders.

3. Cytotoxicity and Antitumor Activity

  • Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, showing potential for use in cancer therapy. Its mechanism appears to involve the inhibition of cell proliferation, warranting further investigation into its antitumor properties.

Case Studies

Case Study 1: Neuroprotection through MAO-B Inhibition
A study on benzofuran derivatives demonstrated that compounds structurally similar to this compound effectively inhibited MAO-B activity in vitro. The reversible nature of this inhibition suggests a potential therapeutic application for neuroprotection in diseases where MAO-B is a contributing factor.

Case Study 2: Antioxidant Effects on Oxidative Stress
In another study focusing on antioxidant activities, the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines subjected to oxidative stress. This property could be beneficial in treating conditions characterized by oxidative damage, such as heart disease.

Synthesis and Structural Insights

The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of benzofuran derivatives with appropriate aldehydes under controlled conditions. The structural features that enhance its biological activity include a benzofuran core and various substituents that modulate its interaction with biological targets.

Comparison with Similar Compounds

Key Structural Features

The target compound belongs to a class of (Z)-configured benzofuran-3(2H)-ones with substituted benzylidene and aminoalkyl side chains. Below is a comparison with two structurally related analogs:

Compound Benzylidene Substituent Aminoalkyl Side Chain Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzo[d][1,3]dioxol-5-yl Butyl(methyl)amino ~439.5 (estimated) Methylenedioxy, tertiary amine, hydroxyl
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-Fluorophenyl Dimethylamino ~383.4 Fluorine, dimethylamine, methyl, hydroxyl
(2Z)-7-[[Bis(2-methoxyethyl)amino]methyl]-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2-Chlorophenyl Bis(2-methoxyethyl)amino ~490.9 Chlorine, methoxyethyl groups, hydroxyl

Substituent Effects on Physicochemical Properties

Benzylidene Group: The methylenedioxy group in the target compound enhances electron density and may improve π-π stacking interactions with aromatic residues in biological targets compared to electron-withdrawing groups like fluorine (in ) or chlorine (in ) .

Aminoalkyl Side Chain: The butyl(methyl)amino group in the target compound introduces greater hydrophobicity and steric bulk compared to dimethylamino () or bis(2-methoxyethyl)amino (). This could reduce aqueous solubility but extend half-life due to slower hepatic clearance . The bis(2-methoxyethyl)amino group () offers improved solubility via ether linkages but may increase synthetic complexity .

Q & A

Q. How can reaction conditions be optimized to synthesize the target compound with high stereoselectivity and yield?

  • Methodological Answer : Synthesis requires precise control of temperature, solvent polarity, and reaction time. For example, using anhydrous tetrahydrofuran (THF) as a solvent under inert atmospheres at 0–5°C can minimize side reactions. Catalytic bases like NaH or K2_2CO3_3 may enhance nucleophilic substitution at the 7-position of the benzofuran core. Stereoselectivity for the Z-configuration can be achieved via kinetic control, such as low-temperature Wittig or Knoevenagel reactions, as seen in analogous benzylidene-benzofuran syntheses . Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC is critical for isolating the pure Z-isomer .

Q. What analytical techniques are most effective for confirming the Z-configuration and functional group integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, is essential for confirming the Z-configuration via coupling constants (e.g., 3JH,H^3J_{H,H} for olefinic protons). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns consistent with the butyl(methyl)amino-methyl substituent. High-resolution HPLC or UPLC with chiral columns can distinguish Z/E isomers, while FT-IR confirms hydroxyl and carbonyl groups .

Q. How can solubility challenges in aqueous buffers be mitigated for biological assays?

  • Methodological Answer : Due to the compound’s hydrophobicity (evidenced by its benzodioxole and benzofuran motifs), use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilization agents. Alternatively, synthesize water-soluble prodrugs by esterifying the 6-hydroxy group or modifying the butyl(methyl)amino moiety with polar substituents (e.g., quaternary ammonium salts) .

Advanced Research Questions

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at varying pH (2–10) and temperatures (25–60°C). Monitor degradation via HPLC-UV/MS to identify hydrolysis or oxidation products. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines). Kinetic modeling (Arrhenius plots) can extrapolate shelf-life under standard conditions .

Q. How can researchers elucidate the mechanism of action for this compound’s reported bioactivity?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to putative targets (e.g., enzymes or receptors). Molecular docking studies (AutoDock, Schrödinger) guided by NMR-derived conformers can predict binding modes. Validate hypotheses with knock-out cell lines or competitive inhibition assays using structurally related compounds .

Q. What chromatographic methods effectively separate Z/E isomers during scale-up synthesis?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) or amylose-based columns show high selectivity for benzylidene isomers. Use isocratic elution with hexane/isopropanol (90:10) for baseline separation. For preparative scales, simulated moving bed (SMB) chromatography improves throughput .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Control for batch-to-batch variability by re-synthesizing the compound under standardized conditions. Use quantitative structure-activity relationship (QSAR) models to assess substituent effects on bioactivity. Meta-analyses of published data can identify confounding factors (e.g., impurity profiles, solvent effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.